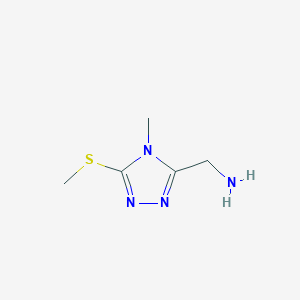

(4-Methyl-5-(methylthio)-4h-1,2,4-triazol-3-yl)methanamine

Beschreibung

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is a heterocyclic compound that contains a triazole ring substituted with a methyl group, a methylsulfanyl group, and a methanamine group

Eigenschaften

Molekularformel |

C5H10N4S |

|---|---|

Molekulargewicht |

158.23 g/mol |

IUPAC-Name |

(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C5H10N4S/c1-9-4(3-6)7-8-5(9)10-2/h3,6H2,1-2H3 |

InChI-Schlüssel |

YZCPJPQTEZINTH-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=NN=C1SC)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with biological targets, making it a candidate for drug development. Researchers are exploring its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine

In medicine, [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

[4-methyl-5-(methylsulfanyl)-1H-1,2,4-triazole]: Similar structure but lacks the methanamine group.

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness

The presence of the methanamine group in [4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of various derivatives, making it a versatile compound in synthetic chemistry and drug development.

Biologische Aktivität

(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine, a compound featuring a triazole ring and a methylthio group, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by relevant data tables and case studies.

Synthesis

The synthesis of (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-methyl-5-(methylthio)-1,2,4-triazole with formaldehyde and an amine source under acidic conditions. The process can be optimized for yield and purity using continuous flow reactors in industrial settings.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The methylthio group enhances binding affinity and specificity, potentially leading to various biological effects such as enzyme inhibition or modulation of signaling pathways.

Antimicrobial Activity

Research indicates that (4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.8 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study demonstrated that it inhibits the proliferation of cancer cells in vitro, with IC50 values indicating significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 12.5 |

| A549 | 10.0 |

These findings highlight its potential as an anticancer therapeutic agent .

Case Studies

- Antiviral Potential : In a study focusing on hepatitis B virus (HBV), derivatives of the compound showed promising antiviral activity with EC50 values ranging from 1.1 to 7.7 μM while maintaining low cytotoxicity levels (CC50 > 80 μM). This suggests a favorable selectivity index (SI) for further development as an antiviral drug .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit thyroid peroxidase (TPO), a key enzyme involved in thyroid hormone synthesis. Inhibition assays indicated that it could modulate thyroid hormone levels, which is crucial for understanding its potential side effects in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.